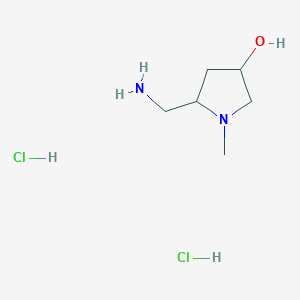![molecular formula C15H21NO6 B13219549 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes benzyloxycarbonyl, aminooxy, methoxymethyl, and methylbutanoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of amino and hydroxyl groups using benzyloxycarbonyl (CBZ) and methoxymethyl (MOM) groups, respectively. The synthesis may proceed as follows:
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Protection of Hydroxyl Group: The hydroxyl group is protected using methoxymethyl chloride in the presence of a base.
Coupling Reaction: The protected intermediates are then coupled using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino and hydroxyl functionalities.
Biology: Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid involves its ability to protect functional groups during chemical reactions. The benzyloxycarbonyl group protects amino groups, while the methoxymethyl group protects hydroxyl groups. These protecting groups can be selectively removed under specific conditions, allowing for controlled chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-hydroxyacetic acid
- 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid is unique due to its combination of protecting groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C15H21NO6 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-(methoxymethyl)-3-methyl-2-(phenylmethoxycarbonylaminooxy)butanoic acid |
InChI |
InChI=1S/C15H21NO6/c1-11(2)15(10-20-3,13(17)18)22-16-14(19)21-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
KKBWGJZQLNZYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC)(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)

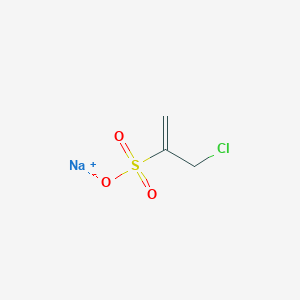

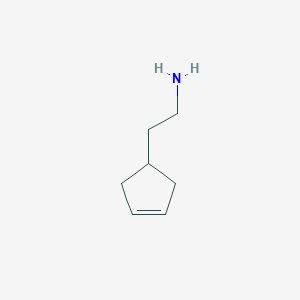
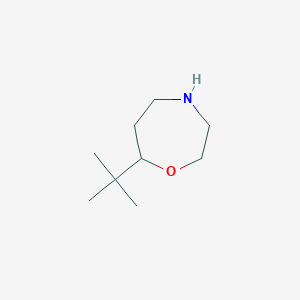
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)



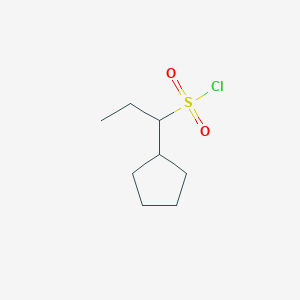
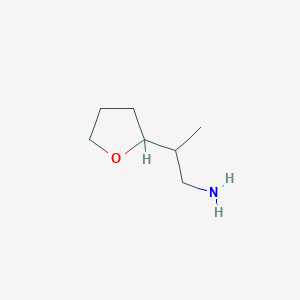
![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)
